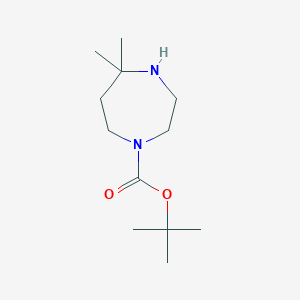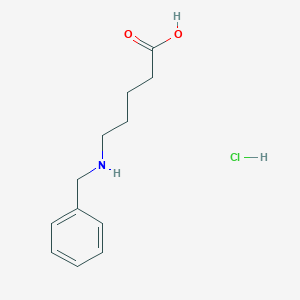
5-(Benzylamino)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzylamino)pentanoic acid hydrochloride, also known as BAPTA-Cl, is a compound of increasing importance in the fields of science and industry. It may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .
Synthesis Analysis
The synthesis of a similar compound, 5-Amino-4-oxopentanoic Acid Hydrochloride, was achieved from levulinic acid by esterification and bromination to give methyl 5-or 3-bromolevulinates, which was subjected to reaction with potassium phthalimide without separation in presence of DMF followed by acidolysis with an overall yield of 44% .Molecular Structure Analysis
The molecular formula of 5-(Benzylamino)pentanoic acid hydrochloride is C12H18ClNO2 . The average mass is 243.730 Da .Chemical Reactions Analysis
5-(Benzylamino)pentanoic acid hydrochloride may be used in the synthesis of a PEG-tetrazine (PEG-Tz) macromer via acid-amine conjugation .Scientific Research Applications
X-Ray Crystal Structure Analysis
The hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone has been analyzed through X-ray crystal structure analysis, revealing the orientation of methyl and benzylamino groups. This analysis is significant in understanding the molecular structure and properties of the compound (Jones et al., 1968).
Constituent Amino Acids in AM-Toxins
L-forms of amino acids, including derivatives of benzylamino pentanoic acids, have been identified as constituent amino acids in AM-toxins. The study provides insights into the synthesis and resolution of these amino acids, which are critical for understanding their role in biological toxins (Shimohigashi et al., 1976).
Biosynthetic Pathways
Research on the biosynthetic pathways of compounds like 5-(3-Hydroxyphenyl)pentanoic acid and 5-(3-methoxyphenyl)pentanoic acid, which are related to benzylamino pentanoic acids, has been conducted. These studies provide insights into the metabolic pathways and natural synthesis of these compounds (Hiraga et al., 1998).
Potential Inhibition of Polyamine Biosynthesis
Investigations into compounds like (+/-)-2,5-Diamino-2-)cyanomethyl)pentanoic acid, a derivative of benzylamino pentanoic acid, for their potential as inhibitors of polyamine biosynthesis have been conducted. Such studies are crucial for understanding the compound's role in inhibiting enzymatic processes (Abdel-monem & Mikhail, 1978).
Asymmetric Synthesis
Research on the asymmetric synthesis of all-carbon benzylic quaternary stereocenters, which involves the use of derivatives of benzylamino pentanoic acids, has been carried out. This research is significant for the development of synthetic methods in chemistry (Fillion & Wilsily, 2006).
Analog of Succinyl Phosphate
Studies on the synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate and 5-Phosphonopentanoic Acid, which are analogs of Succinyl Phosphate and derivatives of benzylamino pentanoic acids, have been conducted. These studies are essential for understanding the compound's potential as enzyme inhibitors (Weyna et al., 2007).
Future Directions
A study shows that the benzyl-containing selanyl system is a better free radical scavenger than the phenyl-containing selanyl system, highlighting its potential as a potent free radical scavenger . This suggests that 5-(Benzylamino)pentanoic acid hydrochloride and similar compounds could have potential applications in areas where free radical scavenging is beneficial.
properties
IUPAC Name |
5-(benzylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-12(15)8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVDAAVDABCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzylamino)pentanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
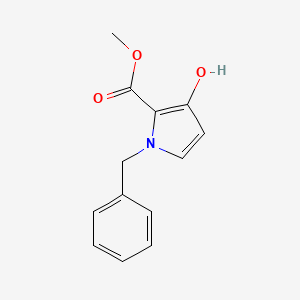
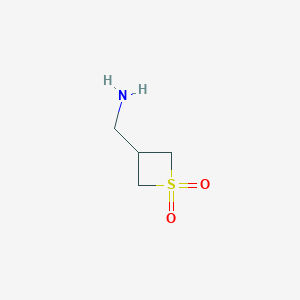


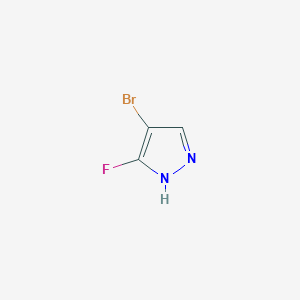


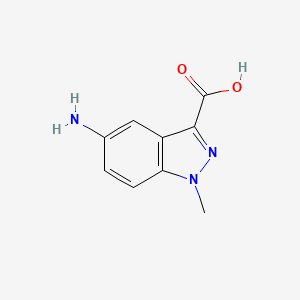
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)


